molecular formula C25H19F2NO4 B2467911 3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 866727-16-4

3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2467911
M. Wt: 435.427
InChI Key: TUFGHSYDIOBWOY-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one” belongs to the class of organic compounds known as quinolones and derivatives. These are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring to form 2-quinolinone.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinolinone core, followed by the addition of the fluorobenzoyl and fluorobenzyl groups. The methoxy groups would likely be added last.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinolinone core, with the fluorobenzoyl group attached at the 3-position, the fluorobenzyl group at the 1-position, and methoxy groups at the 6 and 7 positions.



Chemical Reactions Analysis

As a quinolone derivative, this compound might be expected to undergo reactions typical of other quinolones, such as nucleophilic substitution reactions at the carbonyl group.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the quinolinone core and the various substituents. The fluorine atoms would likely make the compound more lipophilic, while the methoxy groups might increase its solubility in organic solvents.


Scientific Research Applications

Antioxidant Activity of Quinoline Derivatives

Quinoline and its derivatives have been studied for their antioxidant activities. Antioxidants are crucial for protecting cells from oxidative stress, which can lead to chronic diseases including cancer and cardiovascular diseases. For instance, analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are essential in assessing the potential of compounds like quinoline derivatives in mitigating oxidative stress (Munteanu & Apetrei, 2021). Such methodologies could be applied to evaluate the antioxidant capacity of "3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one".

Role in Disease Treatment

Quinoline derivatives have also been explored for their therapeutic roles in treating various diseases. The structural modification of quinolines, aiming to enhance their biological activities, has led to the development of compounds with potential antitumor, antimicrobial, and anti-inflammatory properties. For example, the total syntheses of multi-substituted carbazole alkaloids, closely related to quinoline structures, and their evaluation for antioxidant activities highlight the significance of such compounds in developing novel antioxidants (Hieda, 2017). This suggests that derivatives like "3-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one" could be potential candidates for similar investigations.

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound and the typical properties of similar compounds. For a more detailed and accurate analysis, specific studies on this compound would be needed. If this compound is a novel one, it might be worthwhile to conduct these studies to explore its potential uses.


properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2NO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGHSYDIOBWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one

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